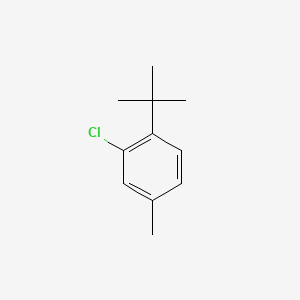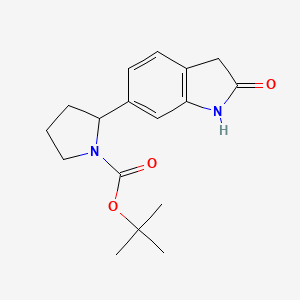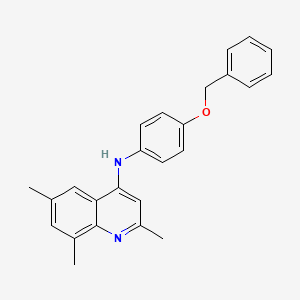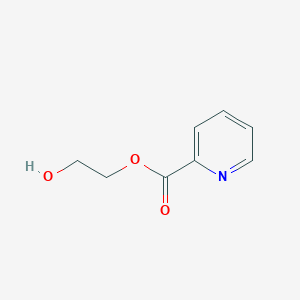
Methyl 3-oxo-4-pentenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-4-pentenoate can be synthesized through several methods. One common approach involves the base-induced condensation of acrolein and ethyl acetate, followed by oxidation with Jones reagent . Another method includes the treatment of acrolein with ethyl lithiodiazoacetate, followed by rhodium(II) acetate-mediated rearrangement of carbene intermediates . These methods typically require stringent conditions and are not always suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound often involves the alkylation of the dianion of methyl acetoacetate with (iodomethyl)phenylsulfide, followed by oxidation and elimination reactions . This method provides a stable precursor that can be used to generate the desired compound in high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-oxo-4-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly at the keto group.
Common Reagents and Conditions
Oxidation: Jones reagent is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-oxo-4-pentenoate is widely used in scientific research due to its versatility. Some of its applications include:
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-oxo-4-pentenoate involves its ability to participate in various chemical reactions due to the presence of both a keto group and an ester group. These functional groups allow the compound to act as both a nucleophile and an electrophile, enabling it to undergo a wide range of reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Methyl 3-oxo-4-pentenoate can be compared with similar compounds such as methyl trans-4-oxo-2-pentenoate and ethyl 3-oxo-4-pentenoate . These compounds share similar structures but differ in their specific functional groups and reactivity. This compound is unique due to its specific combination of a keto group and an ester group, which provides it with distinct reactivity and versatility in synthetic applications.
List of Similar Compounds
- Methyl trans-4-oxo-2-pentenoate
- Ethyl 3-oxo-4-pentenoate
- Methyl 3-methyl-4-oxopentanoate
Propriétés
Numéro CAS |
37734-05-7 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
methyl 3-oxopent-4-enoate |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)4-6(8)9-2/h3H,1,4H2,2H3 |
Clé InChI |
ZQUPQDCVMAQIKI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)





